2-Methyl-3-(pyridin-3-yl)benzaldehyde
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Overview
Description
2-Methyl-3-(pyridin-3-yl)benzaldehyde is an organic compound with the molecular formula C13H11NO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group and a pyridin-3-yl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(pyridin-3-yl)benzaldehyde typically involves the reaction of 2-methylbenzaldehyde with pyridine derivatives under specific conditions. One common method includes the use of Grignard reagents, where 2-methylbenzaldehyde reacts with a pyridin-3-yl magnesium bromide in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of high-pressure reactors to ensure higher yields and purity. The exact conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve the best results.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(pyridin-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: 2-Methyl-3-(pyridin-3-yl)benzoic acid.
Reduction: 2-Methyl-3-(pyridin-3-yl)benzyl alcohol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
2-Methyl-3-(pyridin-3-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(pyridin-3-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(pyridin-2-yl)benzaldehyde
- 3-(Pyridin-3-yl)benzaldehyde
- 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde
Uniqueness
2-Methyl-3-(pyridin-3-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .
Properties
CAS No. |
89930-03-0 |
---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-methyl-3-pyridin-3-ylbenzaldehyde |
InChI |
InChI=1S/C13H11NO/c1-10-12(9-15)4-2-6-13(10)11-5-3-7-14-8-11/h2-9H,1H3 |
InChI Key |
JTMLILMIHSTUJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C2=CN=CC=C2)C=O |
Origin of Product |
United States |
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